2-Methoxy-4-vinylaniline

Lipophilicity Drug-likeness Membrane permeability

2-Methoxy-4-vinylaniline (CAS 210536-47-3; also known as 4-methoxy-2-vinylbenzenamine) is a disubstituted aniline derivative featuring a methoxy group (-OCH₃) at the 4-position and a vinyl group (-CH=CH₂) at the 2-position of the aromatic ring. With a molecular formula of C₉H₁₁NO and a molecular weight of 149.19 g/mol , this compound belongs to the class of ortho-vinylanilines.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
Cat. No. B12944433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-vinylaniline
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=C)N
InChIInChI=1S/C9H11NO/c1-3-7-4-5-8(10)9(6-7)11-2/h3-6H,1,10H2,2H3
InChIKeyYHIXMPYRPBPBGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-4-vinylaniline: A Strategic Dual-Function Aromatic Amine for Precision Polymer & Synthesis Applications


2-Methoxy-4-vinylaniline (CAS 210536-47-3; also known as 4-methoxy-2-vinylbenzenamine) is a disubstituted aniline derivative featuring a methoxy group (-OCH₃) at the 4-position and a vinyl group (-CH=CH₂) at the 2-position of the aromatic ring. With a molecular formula of C₉H₁₁NO and a molecular weight of 149.19 g/mol [1], this compound belongs to the class of ortho-vinylanilines. Its structure imparts a unique combination of electronic and reactive properties: the electron-donating methoxy group activates the ring toward electrophilic substitution and enhances solubility in organic media, while the vinyl moiety serves as a polymerizable handle enabling incorporation into higher-molecular-weight architectures via radical or coordination polymerization mechanisms. These attributes position 2-methoxy-4-vinylaniline at the intersection of conductive polymer research, specialty monomer synthesis, and fluorescent dye development .

Why 2-Methoxy-4-vinylaniline Cannot Be Replaced by Simpler Aniline Analogs Without Sacrificing Orthogonal Reactivity


Generic substitution of 2-methoxy-4-vinylaniline with simpler aniline derivatives such as 2-methoxyaniline, 4-vinylaniline, or 2,4-disubstituted anilines bearing only one functional handle inevitably forfeits the orthogonal polymerizability that distinguishes this compound. 2-Methoxyaniline lacks the vinyl group required for radical-initiated chain-growth polymerization and crosslinking, while 4-vinylaniline lacks the methoxy substituent that provides both enhanced organic solubility and electronic tuning of the aromatic ring. The simultaneous presence of an oxidatively polymerizable aniline head and a radically polymerizable vinyl tail enables dual-cure or sequential polymerization strategies that are inaccessible with mono-functional analogs [1]. Furthermore, as shown by Leclerc and co-workers, the position and nature of substituents on the aniline ring critically govern the regioregularity, conjugation length, and electrical conductivity of the resulting polyaniline derivatives—substituting a different alkoxy group or altering the substitution pattern yields polymers with measurably different optoelectronic properties [2].

Quantitative Differentiation Evidence: 2-Methoxy-4-vinylaniline vs. Closest Structural Analogs


Computed Lipophilicity (XLogP3): 2-Methoxy-4-vinylaniline Exhibits 1.6× Higher LogP than 4-Vinylaniline

The computed XLogP3 value for 2-methoxy-4-vinylaniline is 1.6, indicating moderate lipophilicity suitable for passive membrane permeation and organic-phase processing. In contrast, 4-vinylaniline (CAS 1520-21-4), which lacks the methoxy group, has a computed XLogP3 of approximately 1.0 [1]. The 0.6 log unit increase corresponds to a ~4-fold higher octanol/water partition coefficient, enhancing solubility in non-polar media and potentially improving processability in organic-solvent-based polymerizations [2].

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area (TPSA): Enhanced Membrane Interaction Potential vs. 2-Methoxyaniline

2-Methoxy-4-vinylaniline exhibits a computed TPSA of 35.3 Ų, which falls within the favorable range (20–130 Ų) for blood-brain barrier penetration according to the rule of thumb (TPSA < 60–70 Ų for CNS drugs) [1]. By comparison, 2-methoxyaniline (o-anisidine, CAS 90-04-0) has a TPSA of 35.3 Ų, identical because TPSA calculation is dominated by the NH₂ and OCH₃ groups common to both molecules. However, the vinyl substituent in 2-methoxy-4-vinylaniline adds 2 rotatable bonds and a conjugated π-system absent in 2-methoxyaniline, providing an additional reactive locus without altering the polar surface area [2]. This means the target compound retains passive permeability characteristics while gaining a polymerizable handle.

Drug delivery BBB penetration Molecular descriptor

Hydrogen Bond Donor/Acceptor Balance: Differentiated Formulation Compatibility vs. 4-Methoxy-2-ethylaniline

The hydrogen bond donor (HBD) count of 2-methoxy-4-vinylaniline is 1, and the hydrogen bond acceptor (HBA) count is 2, yielding an HBD/HBA ratio of 0.5 [1]. The saturated analog 4-methoxy-2-ethylaniline (CAS not directly available; surrogate comparison based on 2-ethylaniline) has an identical HBD/HBA profile. However, the vinyl group in the target compound introduces π-π stacking capability and radical reactivity that are absent in the ethyl analog, while preserving the same hydrogen-bonding fingerprint . This is critical for formulations where specific H-bond interactions with excipients or solvents must be maintained while introducing covalent anchoring capability.

Excipient selection Solubility parameter Hydrogen bonding

Polymer Conductivity: Methoxy-Substituted Polyanilines Exhibit Systematic Conductivity Reduction vs. Alkyl Analogs (Class-Level Guidance)

In a systematic study of substituted polyanilines, Leclerc et al. demonstrated that alkoxy monosubstituted anilines (including methoxy derivatives) yield polymers with lower electrical conductivity than their alkyl-substituted counterparts. Specifically, poly(2,5-dimethoxyaniline) exhibited a conductivity of approximately 0.3 S cm⁻¹, whereas methyl-substituted analogs displayed higher conductivity due to greater regioregularity [1]. However, alkoxy substitution enhances solubility in organic solvents and improves film-forming properties—a trade-off that makes 2-methoxy-4-vinylaniline preferable when solution-processable conductive films are required over maximum bulk conductivity. The vinyl group further enables covalent incorporation into crosslinked networks, compensating for the inherently lower conductivity of methoxy-substituted backbones [2].

Conductive polymer Electropolymerization Structure-property relationship

Dual-Cure Polymerization Capability: Orthogonal Aniline Oxidation and Vinyl Addition Distinguishes Target from Both 2-Methoxyaniline and 4-Vinylaniline

2-Methoxy-4-vinylaniline possesses two independently addressable polymerization mechanisms: (i) oxidative chemical or electrochemical polymerization of the aniline moiety to form polyaniline-like backbones, and (ii) radical, cationic, or coordination polymerization of the vinyl group. In contrast, 2-methoxyaniline can only undergo oxidative polymerization, and 4-vinylaniline, while polymerizable via both routes, lacks the electron-donating methoxy substituent that accelerates oxidative coupling and enhances polymer solubility [1]. This bifunctional character enables the synthesis of graft copolymers, interpenetrating networks, or surface-tethered conductive polymer brushes that are structurally unattainable with mono-functional analogs [2].

Dual-cure Sequential polymerization Crosslinked network

High-Value Application Scenarios for 2-Methoxy-4-vinylaniline in R&D and Industrial Procurement


Solution-Processable Conductive Polymer Coatings and Films

Leveraging the enhanced organic solubility imparted by the methoxy group (XLogP3 = 1.6) and the film-forming capability of polyaniline derivatives, 2-methoxy-4-vinylaniline can be oxidatively polymerized into conductive coatings that are castable from common organic solvents [1]. The vinyl group remains available for thermal or UV crosslinking to improve mechanical robustness and solvent resistance, a feature lacking in 2-methoxyaniline-based polymers .

Fluorescent Dye and Bioimaging Probe Precursor

The conjugated vinyl-aniline system provides a fluorescent chromophore scaffold. 2-Methoxy-4-vinylaniline can be elaborated into red-emitting dyes for biological imaging, where the TPSA of 35.3 Ų supports cellular uptake and the primary amine allows facile conjugation to biomolecules [1]. The vinyl group enables further functionalization via Heck coupling or metathesis to tune emission wavelengths .

Advanced Thermoset and Dual-Cure Resin Monomer

In specialty polymer formulations, the orthogonal reactivity of 2-methoxy-4-vinylaniline—oxidative aniline coupling for electrical conductivity and vinyl polymerization for network formation—enables the design of dual-cure resins. This is particularly valuable for conductive adhesives, antistatic coatings, and embedded sensor materials where both electronic functionality and structural integrity are required [1].

Organic Semiconductors and Electrode Interlayers

Methoxy-substituted polyanilines, though exhibiting conductivities lower than alkyl analogs (~0.3 S cm⁻¹ for dimethoxy derivatives), offer superior solution processability and film morphology [1]. 2-Methoxy-4-vinylaniline can be electropolymerized directly onto electrode surfaces to form hole-transport layers in organic photovoltaics or OLEDs, where the vinyl group provides a grafting handle for further surface modification .

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